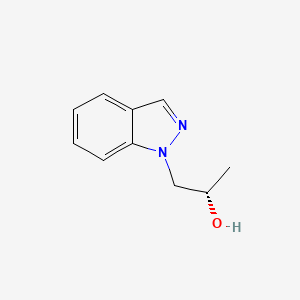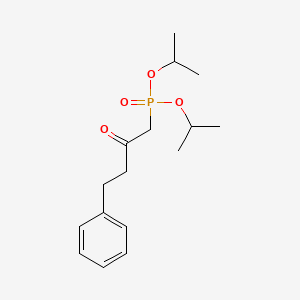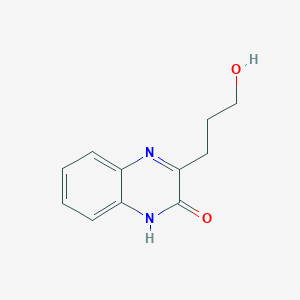
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride is an organic compound that features a cyano group, a neopentyloxy group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride typically involves the reaction of 4-neopentyloxyaniline with a cyano group donor under specific conditions. One common method involves the use of alkyl cyanoacetates in the presence of a base to facilitate the cyanoacetylation of the aniline derivative . The reaction is usually carried out under reflux conditions with solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyano-4-methoxyaniline: Similar structure but with a methoxy group instead of a neopentyloxy group.
4-Cyanoaniline: Lacks the neopentyloxy group, making it less sterically hindered.
3-Cyano-4-ethoxyaniline: Contains an ethoxy group, which is smaller than the neopentyloxy group.
Uniqueness
5-amino-2-(2,2-dimethylpropoxy)benzonitrile hydrochloride is unique due to the presence of the bulky neopentyloxy group, which can influence its reactivity and interactions with other molecules. This steric hindrance can affect the compound’s binding affinity and selectivity in biochemical assays and drug design .
Eigenschaften
Molekularformel |
C12H17ClN2O |
|---|---|
Molekulargewicht |
240.73 g/mol |
IUPAC-Name |
5-amino-2-(2,2-dimethylpropoxy)benzonitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c1-12(2,3)8-15-11-5-4-10(14)6-9(11)7-13;/h4-6H,8,14H2,1-3H3;1H |
InChI-Schlüssel |
ZFZZUWIBBJZPMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)COC1=C(C=C(C=C1)N)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-N-{4-[(1,1-dimethyl)ethyl]thiazol-2-yl)-2-hydroxybenzamide](/img/structure/B8308937.png)





![5-(7-Methyl-4-morpholino-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B8308990.png)



